molecular formula C15H15BrF2N4O3 B11445511 N-(2-bromo-4,6-difluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-(2-bromo-4,6-difluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11445511
M. Wt: 417.21 g/mol
InChI Key: IQEOBNYKHWMQLQ-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and a nitro group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multiple steps. The starting materials include 2-bromo-4,6-difluoroaniline and 3,5-dimethyl-4-nitro-1H-pyrazole. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon. The process may involve steps such as nitration, halogenation, and amide formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include amine derivatives, substituted phenyl derivatives, and various other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving bromine and fluorine atoms.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the nitro group, play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2,6-difluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
  • N-(2-chloro-4,6-difluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
  • N-(2-bromo-4,6-difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Uniqueness

N-(2-bromo-4,6-difluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both bromine and fluorine atoms, as well as the nitro group attached to the pyrazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15BrF2N4O3

Molecular Weight

417.21 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C15H15BrF2N4O3/c1-8-15(22(24)25)9(2)21(20-8)5-3-4-13(23)19-14-11(16)6-10(17)7-12(14)18/h6-7H,3-5H2,1-2H3,(H,19,23)

InChI Key

IQEOBNYKHWMQLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=C(C=C(C=C2Br)F)F)C)[N+](=O)[O-]

Origin of Product

United States

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